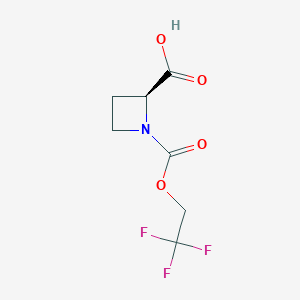![molecular formula C11H13N3O3 B7338018 3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MCPBA and is widely used as an oxidizing agent in organic chemistry. MCPBA is synthesized by reacting 6-methyl-4-pyrimidinecarboxylic acid with N-chlorosuccinimide in acetic acid. We will also list future directions for research on MCPBA.
科学的研究の応用
MCPBA is widely used as an oxidizing agent in organic chemistry. It is used to oxidize alkenes, alkynes, and sulfides to their corresponding epoxides, ketones, and sulfoxides, respectively. MCPBA is also used in the synthesis of various organic compounds, including drugs and natural products. MCPBA is a versatile reagent that can be used in a wide range of reactions, making it an essential tool in organic chemistry.
作用機序
MCPBA acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction mechanism involves the formation of a peroxyacid intermediate, which then reacts with the substrate to form the oxidized product. The reaction is highly selective and can be controlled by adjusting the reaction conditions, such as temperature and solvent.
Biochemical and Physiological Effects
MCPBA has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature. Therefore, it does not interact with biological systems in any way.
実験室実験の利点と制限
MCPBA has several advantages for lab experiments. It is a stable compound that can be stored for long periods without decomposition. It is also readily available and relatively inexpensive. MCPBA is a versatile reagent that can be used in a wide range of reactions, making it an essential tool in organic chemistry.
However, MCPBA also has some limitations. It is a strong oxidizing agent that can be hazardous to handle. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. Therefore, careful handling and purification procedures are required when working with MCPBA.
将来の方向性
There are several future directions for research on MCPBA. One area of research is the development of new and more efficient methods for synthesizing MCPBA. Another area of research is the application of MCPBA in the synthesis of new organic compounds, including drugs and natural products. Additionally, the use of MCPBA in catalytic reactions is an area of growing interest. Overall, MCPBA is a promising compound with many potential applications in organic chemistry.
合成法
The synthesis of MCPBA involves the reaction between 6-methyl-4-pyrimidinecarboxylic acid and N-chlorosuccinimide in acetic acid. The reaction takes place in two steps. In the first step, N-chlorosuccinimide is added to acetic acid to form an intermediate. In the second step, 6-methyl-4-pyrimidinecarboxylic acid is added to the intermediate to form MCPBA. The yield of MCPBA is high, and the purity of the product is also high.
特性
IUPAC Name |
3-[(6-methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-2-9(13-5-12-6)10(15)14-8-3-7(4-8)11(16)17/h2,5,7-8H,3-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJUCNXUYTPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7337950.png)
![6-methyl-2-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B7337952.png)
![[(2R,3R)-2-(4-chlorophenyl)oxolan-3-yl]-(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B7337959.png)
![4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide](/img/structure/B7337965.png)
![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-(4-hydroxy-2-phenylpyrrolidin-1-yl)ethanone](/img/structure/B7337979.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)

![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
